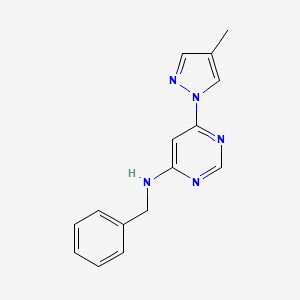

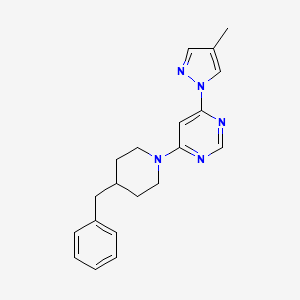

N-benzyl-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

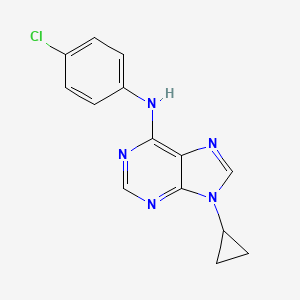

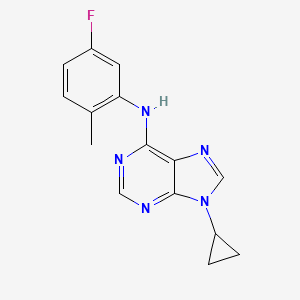

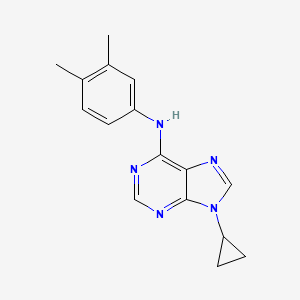

“N-benzyl-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine” is a chemical compound with the molecular formula CHN. It has an average mass of 239.276 Da and a monoisotopic mass of 239.117096 Da .

Synthesis Analysis

The synthesis of pyrazole-based ligands, which could include “N-benzyl-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine”, involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine .Molecular Structure Analysis

The molecular structure of “N-benzyl-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine” can be analyzed using various techniques such as IR spectroscopy, 1H NMR, and 13C NMR .Chemical Reactions Analysis

The chemical reactions involving “N-benzyl-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine” can be analyzed using techniques such as 1H NMR and 13C NMR .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-benzyl-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine” can be analyzed using various techniques. For instance, its boiling point is predicted to be 799.1±60.0 °C, and its density is predicted to be 1.40±0.1 g/cm3 .Wissenschaftliche Forschungsanwendungen

- Leishmaniasis, caused by Leishmania parasites transmitted through sandfly bites, affects millions worldwide. Research has shown that N-benzyl-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine derivatives exhibit potent antileishmanial activity . Specifically, compound 13 demonstrated superior antipromastigote activity, outperforming standard drugs like miltefosine and amphotericin B deoxycholate. Molecular docking studies further supported its efficacy.

- While not directly studied for tuberculosis, related pyrazole derivatives have been investigated for their anti-tubercular activity. Researchers have designed and synthesized substituted N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, which could be explored further .

- The compound’s structure includes a pyrazole ring, which is valuable for constructing C–N bonds. Researchers have developed novel protocols for such bond formations, and N-benzyl-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine derivatives could contribute to this field .

- N-(5-pyrazolyl)imine derivatives, including this compound, have synthetic utility for preparing N-heterocycles of biological interest. Their potential applications extend beyond antileishmanial and antimalarial activities .

- Experimental data revealed active profiles for related compounds against Leishmania infantum and Leishmania amazonensis. Although cytotoxicity was lower than pentamidine, these findings highlight the compound’s potential .

Antileishmanial Activity

Anti-Tubercular Research

C–N Bond Formation

Biological Heterocycles

Leishmania and Cytotoxicity Studies

Wirkmechanismus

Target of Action

Similar compounds have been found to inhibit kinases like cdk2 and p70S6Kβ . These kinases play crucial roles in cell cycle regulation and protein synthesis, respectively.

Mode of Action

Kinase inhibitors typically work by binding to the atp-binding pocket of the kinase, preventing atp from binding and thus inhibiting the kinase’s activity .

Biochemical Pathways

Inhibition of kinases like cdk2 and p70s6kβ can affect cell cycle progression and protein synthesis pathways, respectively .

Pharmacokinetics

Similar compounds are generally well-absorbed and have good bioavailability .

Result of Action

Inhibition of kinases like cdk2 can lead to cell cycle arrest, while inhibition of p70s6kβ can reduce protein synthesis .

Eigenschaften

IUPAC Name |

N-benzyl-6-(4-methylpyrazol-1-yl)pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5/c1-12-8-19-20(10-12)15-7-14(17-11-18-15)16-9-13-5-3-2-4-6-13/h2-8,10-11H,9H2,1H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCPHKWUGGGBPFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1)C2=NC=NC(=C2)NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-fluorophenyl)methyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine](/img/structure/B6443267.png)

![6-(1H-imidazol-1-yl)-N-[(2-methoxyphenyl)methyl]pyrimidin-4-amine](/img/structure/B6443281.png)

![2-{4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline](/img/structure/B6443309.png)

![2-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole](/img/structure/B6443311.png)

![6-cyclopropyl-5-fluoro-2-[4-(quinoxalin-2-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6443330.png)

![N-[(4-fluorophenyl)methyl]-6-(1H-imidazol-1-yl)pyrimidin-4-amine](/img/structure/B6443332.png)

![2-cyclopropyl-4-(difluoromethyl)-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine](/img/structure/B6443335.png)

![2-cyclopropyl-4,5-dimethyl-6-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyrimidine](/img/structure/B6443358.png)